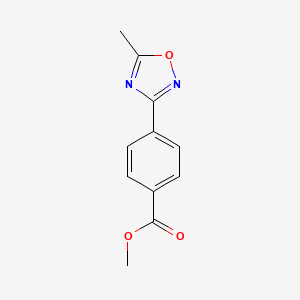

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZDWMKGQVUJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446850 | |

| Record name | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196301-94-7 | |

| Record name | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Foreword: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision of paramount importance, influencing a compound's metabolic stability, receptor-binding geometry, and overall drug-like properties. The 1,2,4-oxadiazole ring has emerged as a privileged structure, valued for its exceptional stability and its role as a versatile bioisostere for amide and ester functionalities. Its rigid, planar geometry and defined hydrogen bond accepting capabilities allow for precise and predictable interactions with biological targets. This guide focuses on a representative member of this class, Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, to provide a comprehensive technical framework for its synthesis, characterization, and the rationale behind the evaluation of its physicochemical properties—a critical dataset for any drug discovery campaign.

Molecular Structure and Physicochemical Profile

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a bifunctional molecule featuring a central phenyl ring substituted with a 5-methyl-1,2,4-oxadiazole moiety at the 3-position and a methyl ester at the 4-position. The oxadiazole ring is known to be metabolically robust, while the methyl ester provides a handle for further synthetic elaboration or acts as a key interaction point with a target protein.

Table 1: Comparative Physicochemical Properties

| Property | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | Analog A: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid[1] | Analog B: Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate |

| Molecular Formula | C₁₁H₁₀N₂O₃ | C₁₀H₈N₂O₃ | C₁₆H₁₁FN₂O₃ |

| Molecular Weight | 218.21 g/mol | 204.18 g/mol | 298.27 g/mol |

| Physical Form | Predicted: White to off-white solid | Solid | White to off-white Solid[2] |

| Melting Point | Not Determined | >250 °C | Not Determined |

| LogP (Lipophilicity) | Predicted: ~2.5 - 3.0 | Not Determined | Computed XLogP3: 3.4 |

| Aqueous Solubility | Predicted: Low | Not Determined | Not Determined |

| Solubility (Organic) | Predicted: Soluble in DMSO, DMF, Methanol | Not Determined | Not Determined |

| Hydrogen Bond Acceptors | 4 | 4 | 4 |

| Hydrogen Bond Donors | 0 | 1 | 0 |

Insight & Rationale: The conversion of the carboxylic acid (Analog A) to the methyl ester (target compound) is a critical step in modulating lipophilicity. The removal of the acidic proton and masking of the polar carboxyl group significantly increases the LogP value. The predicted LogP of ~2.5-3.0 for our target compound is in a favorable range for cell permeability, a key consideration for oral bioavailability. The computed XLogP3 of 3.4 for the more complex ester, Analog B, supports this prediction. The high melting point of the precursor acid is typical for rigid aromatic carboxylic acids with strong intermolecular hydrogen bonding, a force that is absent in the final ester product.

Synthesis and Purification Workflow

The synthesis of Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is logically approached as a two-stage process: formation of the core benzoic acid structure followed by esterification. This strategy ensures high yields and simplifies purification by isolating stable, crystalline intermediates.

Stage 1: Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid

The precursor acid can be efficiently synthesized via the selective oxidation of a readily available tolyl-substituted oxadiazole. This method is advantageous as it avoids the use of harsh nitrating or organometallic reagents often employed in building substituted benzoic acids.

-

Protocol: Cobalt-Catalyzed Oxidation [1]

-

Reaction Setup: To a solution of 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole (1 eq.) in glacial acetic acid, add cobalt(II) acetate tetrahydrate (0.1 eq.) and sodium bromide (0.2 eq.).

-

Execution: Heat the mixture to 90-100 °C and bubble air or oxygen through the solution with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The causality here is critical: the Co(II)/NaBr system catalyzes the aerobic oxidation of the benzylic methyl group to a carboxylic acid.

-

Workup: Cool the reaction mixture and pour it into ice water. The product, 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid to achieve high purity. This self-validating step ensures that impurities from the oxidation are removed before proceeding.

-

Stage 2: Esterification to Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Standard Fischer esterification is the most direct and cost-effective method for this conversion.

-

Protocol: Fischer Esterification [3]

-

Reaction Setup: Suspend the purified 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid (1 eq.) in anhydrous methanol (used in large excess as the solvent).

-

Catalysis: Cautiously add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to attack by methanol.

-

Execution: Reflux the mixture for 4-6 hours. The reaction is an equilibrium; using excess methanol drives it towards the product.

-

Workup: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like ethyl acetate/hexanes.

-

Comprehensive Analytical Characterization

A robust and multi-faceted analytical workflow is non-negotiable for confirming the identity, purity, and structure of a novel compound. Each technique provides a unique piece of the structural puzzle.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

-

Rationale: HPLC is the gold standard for assessing the purity of small molecules. It separates the target compound from any remaining starting materials, reagents, or byproducts. A purity level of >95% is typically required for subsequent biological screening.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.

-

Instrumentation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Validation: The appearance of a single major peak validates the purity. The retention time is a characteristic property under these specific conditions.

-

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

-

Rationale: MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition.

-

Methodology:

-

Technique: Electrospray Ionization (ESI) is ideal for this class of molecule.

-

Sample Preparation: Infuse a dilute solution (1-10 µg/mL) of the compound in 50:50 acetonitrile:water with 0.1% formic acid directly into the mass spectrometer.

-

Analysis: Operate in positive ion mode. The expected primary ion will be the protonated molecule [M+H]⁺.

-

Expected Result: A peak should be observed at m/z = 219.07, corresponding to the calculated exact mass of the C₁₁H₁₁N₂O₃⁺ ion.

-

Protocol 3: Structural Elucidation by NMR Spectroscopy

-

Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis (Predicted Chemical Shifts):

-

~8.1 ppm (d, 2H): Aromatic protons on the benzoate ring, ortho to the ester group.

-

~8.0 ppm (d, 2H): Aromatic protons on the benzoate ring, ortho to the oxadiazole ring.

-

~3.9 ppm (s, 3H): Methyl protons of the ester group.

-

~2.7 ppm (s, 3H): Methyl protons on the oxadiazole ring.

-

-

¹³C NMR Analysis (Predicted Chemical Shifts):

-

~166 ppm: Carbonyl carbon of the ester.

-

~168 ppm & ~164 ppm: Two distinct carbon atoms within the 1,2,4-oxadiazole ring.

-

~128-135 ppm: Aromatic carbons of the central phenyl ring.

-

~52 ppm: Methyl carbon of the ester.

-

~12 ppm: Methyl carbon on the oxadiazole ring.

-

-

Relevance and Applications in Drug Discovery

The Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate scaffold is more than a simple chemical entity; it is a strategic building block in the design of novel therapeutics. The 1,2,4-oxadiazole ring is a well-established bioisostere of an ester or amide group, offering improved metabolic stability by being resistant to hydrolysis by common esterases and amidases. This imparts a longer biological half-life to drug candidates.

Derivatives of this and similar scaffolds have been investigated for a wide array of biological activities, demonstrating the versatility of the 1,2,4-oxadiazole core in presenting substituents in a well-defined spatial orientation for optimal target engagement.

References

-

Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11208732, Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate. Retrieved from [Link]

-

Timofeev, S. V., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]

-

Zhang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4224. Available at: [Link]

Sources

The 1,2,4-Oxadiazole Scaffold: A Bioisosteric Strategy for Robust Ester and Amide Mimetics in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of labile functional groups is a cornerstone of lead optimization. Ester and amide functionalities, while integral to the pharmacophores of many therapeutic agents, are often liabilities due to their susceptibility to enzymatic hydrolysis, which can lead to poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring has emerged as a highly effective and versatile bioisostere for these groups, offering a stable, non-hydrolyzable alternative that can maintain or even enhance biological activity.[1][2][3] This technical guide provides an in-depth exploration of the 1,2,4-oxadiazole as a bioisosteric replacement for esters and amides, detailing its physicochemical properties, synthetic methodologies, and successful applications in drug discovery. We will delve into the causal rationale behind its selection, provide detailed experimental protocols for its synthesis, and present a critical analysis of its advantages and potential drawbacks.

The Rationale for Bioisosteric Replacement: Overcoming the Hydrolysis Hurdle

The lability of ester and amide bonds to ubiquitous esterases and amidases in the plasma and liver is a significant challenge in drug design. This rapid metabolism can result in:

-

Short half-life: Leading to the need for frequent dosing and potential patient non-compliance.

-

Low oral bioavailability: Due to first-pass metabolism in the gut wall and liver.

-

Formation of inactive or toxic metabolites: Which can complicate the safety profile of a drug candidate.

The concept of bioisosterism, the substitution of a chemical group with another that has similar physical or chemical properties to produce a compound with similar biological properties, offers a powerful solution. The 1,2,4-oxadiazole ring is a classical bioisostere of esters and amides, prized for its metabolic robustness.[4]

Physicochemical Properties: A Comparative Analysis

The successful application of a bioisostere hinges on its ability to mimic the key physicochemical properties of the original functional group that are critical for target engagement. The 1,2,4-oxadiazole ring shares several important features with esters and amides, while also offering distinct advantages.

Geometry and Electronics

The 1,2,4-oxadiazole is a planar, aromatic five-membered heterocycle. This planarity can be crucial for maintaining the desired orientation of substituents for optimal interaction with a biological target. The nitrogen atoms in the ring act as hydrogen bond acceptors, mimicking the carbonyl oxygen of an ester or amide.[2]

A Comparative Data Summary

| Property | Ester | Amide | 1,2,4-Oxadiazole | Rationale for Bioisosteric Similarity/Difference |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | 1 (carbonyl oxygen) | 2 (N2 and N4 nitrogens) | The nitrogen atoms of the 1,2,4-oxadiazole can effectively mimic the hydrogen bond accepting capacity of the carbonyl oxygen. |

| Hydrogen Bond Donors | 0 | 1 (N-H of primary/secondary amides) | 0 | The 1,2,4-oxadiazole is a better mimic for esters and tertiary amides in this regard. For primary and secondary amides, the loss of the H-bond donor needs to be considered in the design. |

| Dipole Moment | Moderate | Moderate to High | High | The dipole moment of the 1,2,4-oxadiazole can influence solubility and interactions with the target protein. |

| pKa | Not typically ionizable | Not typically ionizable | Weakly basic (pKa of protonated species is generally low) | This low basicity means the ring is unlikely to be protonated at physiological pH, similar to esters and amides. |

| logP/logD | Variable | Variable | Generally more lipophilic than the corresponding ester or amide | The increased lipophilicity of the 1,2,4-oxadiazole needs to be carefully managed to maintain an optimal ADME profile. |

| Metabolic Stability | Low (susceptible to esterases) | Moderate (susceptible to amidases) | High (resistant to hydrolysis) | This is the primary advantage of the 1,2,4-oxadiazole bioisostere, leading to improved pharmacokinetic properties.[3][4] |

Synthetic Strategies: Building the 1,2,4-Oxadiazole Core

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most common and versatile method involving the condensation of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.[5]

Caption: General synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.

Detailed Experimental Protocol: Two-Step Synthesis from a Nitrile

This protocol outlines the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from a nitrile and a carboxylic acid.

Step 1: Synthesis of the Amidoxime Intermediate

-

Reaction Setup: To a solution of the nitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reaction Conditions: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC or LC-MS until the starting nitrile is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amidoxime, which can often be used in the next step without further purification.

Step 2: Acylation and Cyclodehydration

-

Acylation: Dissolve the crude amidoxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF. Add a base such as triethylamine or pyridine (1.2 eq). Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until the amidoxime is consumed (monitored by TLC or LC-MS).

-

Cyclodehydration: The intermediate O-acyl amidoxime can be isolated or, more conveniently, the reaction mixture can be heated to reflux to effect cyclodehydration. Alternatively, microwave irradiation can be employed for a more rapid and efficient cyclization.[1]

-

Work-up and Purification: After completion of the cyclization, cool the reaction mixture and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,2,4-oxadiazole can then be purified by column chromatography on silica gel.

One-Pot Synthesis from Nitriles

Several one-pot procedures have been developed to streamline the synthesis of 1,2,4-oxadiazoles, avoiding the isolation of the amidoxime intermediate.[6][7]

Protocol: One-Pot Synthesis using a Coupling Agent

-

Amidoxime Formation in situ: In a sealed vessel, combine the nitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base such as sodium bicarbonate (1.2 eq) in a suitable solvent like DMF or DMSO. Heat the mixture (e.g., 80-100 °C) for a few hours to form the amidoxime in situ.

-

Coupling and Cyclization: Cool the reaction mixture to room temperature and add the carboxylic acid (1.1 eq) and a coupling agent such as HATU or HBTU (1.2 eq), along with a base like DIPEA (2.0 eq). Stir the reaction at room temperature or with gentle heating until the formation of the 1,2,4-oxadiazole is complete (monitored by LC-MS).

-

Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.

Case Studies: The 1,2,4-Oxadiazole in Action

The true value of a bioisosteric replacement is demonstrated through its successful application in drug discovery programs. Here, we present case studies where the 1,2,4-oxadiazole has been instrumental in improving the properties of drug candidates.

Muscarinic Agonists for Alzheimer's Disease

-

Parent Compound: A potent muscarinic agonist with an ester functionality.

-

Challenge: The ester was rapidly hydrolyzed in vivo, leading to a short duration of action.

-

Bioisosteric Replacement: The ester was replaced with a 3-methyl-1,2,4-oxadiazole ring.

-

Outcome: The resulting 1,2,4-oxadiazole analog exhibited comparable in vitro potency to the parent ester but demonstrated significantly improved metabolic stability and a longer duration of action in vivo. This highlights the ability of the 1,2,4-oxadiazole to serve as a metabolically robust mimic of the ester pharmacophore.

A Case Study in CNS Drug Discovery

In the development of central nervous system (CNS) agents, achieving a balance between potency, metabolic stability, and brain penetration is crucial. A research program targeting a CNS receptor identified a lead compound with a labile amide group. Replacement of this amide with a 1,2,4-oxadiazole ring led to a new series of compounds with:

-

Maintained Potency: The 1,2,4-oxadiazole analogs retained high affinity for the target receptor.

-

Enhanced Metabolic Stability: The half-life in human liver microsomes was significantly increased compared to the amide-containing predecessors.

-

Improved Brain Penetration: The slightly increased lipophilicity of the 1,2,4-oxadiazole contributed to a more favorable brain-to-plasma concentration ratio.

Caption: A logical workflow for considering a 1,2,4-oxadiazole bioisostere.

Advantages and Disadvantages: A Balanced Perspective

While the 1,2,4-oxadiazole is a powerful tool, it is essential to have a balanced understanding of its strengths and weaknesses.

Advantages

-

Metabolic Stability: The primary advantage is its resistance to hydrolytic cleavage, leading to improved pharmacokinetic profiles.[3][4]

-

Synthetic Tractability: The synthesis of 1,2,4-oxadiazoles is generally straightforward and amenable to parallel synthesis and library generation.[5]

-

Tunable Physicochemical Properties: The substituents at the 3- and 5-positions can be readily varied to fine-tune properties such as lipophilicity and solubility.

-

Maintained Biological Activity: In many cases, the 1,2,4-oxadiazole can effectively mimic the key interactions of the ester or amide it replaces.

Disadvantages and Mitigation Strategies

-

Increased Lipophilicity: The replacement of an ester or amide with a 1,2,4-oxadiazole often leads to an increase in logP. This can sometimes negatively impact solubility and other ADME properties.

-

Mitigation: This can be addressed by incorporating polar substituents on the 1,2,4-oxadiazole or elsewhere in the molecule.

-

-

Loss of Hydrogen Bond Donor: When replacing a primary or secondary amide, the loss of the N-H hydrogen bond donor can lead to a loss of potency if this interaction is critical for target binding.

-

Mitigation: A thorough understanding of the structure-activity relationship (SAR) is crucial. If the H-bond donor is essential, an alternative bioisostere may be more appropriate.

-

-

Potential for Off-Target Activities: As with any heterocyclic scaffold, the 1,2,4-oxadiazole ring itself may introduce new interactions with off-target proteins.

-

Mitigation: Comprehensive profiling of new 1,2,4-oxadiazole-containing compounds for off-target effects is a standard part of preclinical development.

-

Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal

The 1,2,4-oxadiazole has proven itself to be a highly valuable and reliable bioisostere for ester and amide functionalities in drug discovery. Its inherent metabolic stability, coupled with its ability to mimic the key electronic and steric properties of esters and amides, makes it an attractive option for addressing pharmacokinetic liabilities. The synthetic accessibility of this scaffold further enhances its utility, allowing for rapid exploration of SAR and optimization of lead compounds. As with any bioisosteric replacement, a careful and considered approach is necessary, taking into account the potential impact on physicochemical properties and the specific requirements of the biological target. However, when applied strategically, the 1,2,4-oxadiazole can be a transformative tool in the development of robust and effective new medicines.

References

-

Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]

-

Camci, M., & Karali, N. L. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, e202200638. [Link]

-

Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-398. [Link]

-

de Souza, A. C. C., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8378. [Link]

-

Głuch-Lutwin, M., & Gryboś, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 589-594. [Link]

-

Zakeri, M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]

-

Cherkasova, E. A., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 254, 115367. [Link]

-

Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 21(15), 5406. [Link]

-

Freitas, R. P., et al. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica, 16(2). [Link]

-

Camci, M., & Karali, N. L. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, e202200638. [Link]

-

Wang, L., et al. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. RSC Advances, 4(109), 64239-64242. [Link]

Sources

- 1. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unraveling the Enigma: A Technical Guide to Mechanism of Action Studies for 1,2,4-Oxadiazole Compounds

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Understanding the precise mechanism of action (MoA) of these compounds is paramount for their successful translation from promising hits to clinically effective therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the MoA of novel 1,2,4-oxadiazole compounds. Moving beyond a mere compilation of protocols, this guide emphasizes the strategic integration of experimental approaches, from initial phenotypic screening and target identification to detailed biochemical and cellular validation, culminating in in vivo proof-of-concept.

Introduction: The 1,2,4-Oxadiazole Moiety - A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic 1,2,4-oxadiazole ring is a versatile pharmacophore that has captured the attention of medicinal chemists for its favorable physicochemical properties and diverse pharmacological potential.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities such as potent anticancer effects by inducing apoptosis and cell cycle arrest, significant anti-inflammatory properties through the inhibition of key signaling pathways like NF-κB, and promising antimicrobial efficacy.[3][4][5]

The journey from a newly synthesized 1,2,4-oxadiazole derivative to a potential drug candidate is contingent on a thorough understanding of its biological target(s) and the molecular pathways it modulates. A well-defined MoA is crucial for optimizing lead compounds, predicting potential off-target effects, and designing rational clinical trials. This guide will navigate the intricate process of MoA elucidation, providing both the theoretical underpinnings and practical, step-by-step methodologies.

The Strategic Workflow: A Multi-pronged Approach to MoA Elucidation

A robust MoA study is not a linear process but rather an iterative and integrated workflow. The initial observation of a biological effect in a phenotypic screen triggers a cascade of investigations aimed at identifying the molecular target and validating its engagement by the 1,2,4-oxadiazole compound.

Figure 1: A strategic workflow for elucidating the Mechanism of Action of 1,2,4-oxadiazole compounds.

Phase I: Target Identification and Deconvolution

The initial challenge in MoA studies is to identify the specific molecular target(s) of a bioactive 1,2,4-oxadiazole compound. Several powerful techniques can be employed, each with its own set of advantages and considerations.

Affinity-Based Methods

Affinity chromatography is a classic and effective technique for isolating target proteins.[6] This method involves immobilizing the 1,2,4-oxadiazole derivative on a solid support and using it as "bait" to capture its binding partners from a cell lysate.

-

Probe Synthesis: Synthesize an analog of the 1,2,4-oxadiazole compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Immobilization: Covalently couple the synthesized probe to the solid support according to the manufacturer's instructions.

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding of the target protein(s).

-

Washing: Thoroughly wash the beads with a suitable buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads, typically by using a competing soluble form of the compound or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Chemical Proteomics Approaches

Chemical proteomics offers a powerful and unbiased way to identify the targets of small molecules in a cellular context.

For 1,2,4-oxadiazole compounds suspected of targeting kinases, the Kinobeads technology is a highly effective approach. This technique utilizes a cocktail of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome. A competitive binding experiment is then performed where the cell lysate is pre-incubated with the 1,2,4-oxadiazole compound of interest before being applied to the Kinobeads. The compound will compete with the immobilized inhibitors for binding to its target kinases, leading to a dose-dependent decrease in the amount of the target kinase captured by the beads. This reduction is then quantified by mass spectrometry.

-

Cell Culture and Lysis: Culture the chosen cell line to the desired density and prepare a native cell lysate.

-

Compound Incubation: Pre-incubate aliquots of the cell lysate with a range of concentrations of the 1,2,4-oxadiazole compound.

-

Kinobeads Incubation: Add the pre-incubated lysates to equilibrated Kinobeads and incubate to allow for kinase binding.

-

Washing: Wash the Kinobeads to remove unbound proteins.

-

Elution and Digestion: Elute the bound kinases and digest them into peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify and quantify the captured kinases.

-

Data Analysis: Determine the dose-dependent displacement of kinases by the compound to identify high-affinity targets.

Target Engagement Validation: Cellular Thermal Shift Assay (CETSA®)

Once a putative target has been identified, it is crucial to confirm that the 1,2,4-oxadiazole compound directly engages this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for this purpose. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).

-

Cell Treatment: Treat intact cells with the 1,2,4-oxadiazole compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of different temperatures.

-

Lysis: Lyse the cells to release the proteins.

-

Separation: Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation.

-

Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody (e.g., via Western blot or ELISA).

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Phase II: Elucidating the Cellular Mechanism of Action

With a validated target in hand, the next phase of the investigation focuses on how the interaction between the 1,2,4-oxadiazole compound and its target translates into the observed cellular phenotype.

Anticancer Mechanisms

Many 1,2,4-oxadiazole derivatives exhibit potent anticancer activity.[3][4][8] Common mechanisms include the induction of apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Several assays can be used to determine if a 1,2,4-oxadiazole compound induces apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Cell Treatment: Treat cancer cells with the 1,2,4-oxadiazole compound at various concentrations and time points.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.

-

Cell Treatment and Lysis: Treat cells with the 1,2,4-oxadiazole compound, then lyse the cells to release their contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.

-

Signal Detection: Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

Many anticancer agents halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints.

-

Propidium Iodide (PI) Staining for DNA Content: Flow cytometry analysis of PI-stained cells allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]

-

Cell Treatment: Treat cancer cells with the 1,2,4-oxadiazole compound for a defined period.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[9]

-

Staining: Treat the fixed cells with RNase A to degrade RNA and then stain the DNA with PI.[9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of 1,2,4-oxadiazole derivatives often stem from their ability to modulate key inflammatory signaling pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[10] Many anti-inflammatory compounds act by inhibiting this pathway.

-

NF-κB Luciferase Reporter Assay: This is a highly sensitive and quantitative method to assess the effect of a compound on NF-κB transcriptional activity.[11]

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Compound Treatment and Stimulation: Treat the transfected cells with the 1,2,4-oxadiazole compound, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.[12]

Figure 3: The NF-κB signaling pathway and a potential point of inhibition by 1,2,4-oxadiazole compounds.

-

Western Blot Analysis of NF-κB Pathway Proteins: To further dissect the mechanism of NF-κB inhibition, Western blotting can be used to assess the phosphorylation status and subcellular localization of key pathway components, such as IκBα and the p65 subunit of NF-κB.

Phase III: In Vivo Validation of Mechanism of Action

The final and most critical step in MoA elucidation is to demonstrate that the compound exhibits the expected pharmacological effect in a relevant animal model and that this effect is mechanistically linked to the identified target and pathway.

In Vivo Anti-inflammatory Models

-

Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation.

-

Compound Administration: Administer the 1,2,4-oxadiazole compound to rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Induction of Inflammation: After a set pre-treatment time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.[3]

-

Measurement of Paw Edema: Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers.

-

Mechanism-Related Endpoints: At the end of the experiment, the inflamed paw tissue can be collected for analysis of biomarkers related to the proposed MoA, such as the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or the activation state of the identified target.

In Vivo Anticancer Models

-

Xenograft Models: These models involve the implantation of human tumor cells into immunocompromised mice and are the workhorse for evaluating the in vivo efficacy of anticancer agents.

-

Tumor Implantation: Inoculate immunocompromised mice with a relevant human cancer cell line.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the 1,2,4-oxadiazole compound according to a predetermined dosing schedule.

-

Tumor Growth Inhibition: Monitor tumor growth over time by measuring tumor volume.

-

Pharmacodynamic (PD) Biomarker Analysis: Collect tumor tissue at the end of the study to assess the engagement of the target and the modulation of the downstream pathway in the tumor microenvironment. This provides a crucial link between the in vivo efficacy and the proposed MoA.

Data Presentation and Interpretation

The quantitative data generated from these studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Example Data Summary for a Hypothetical 1,2,4-Oxadiazole Compound (OXA-123)

| Assay | Cell Line/System | Endpoint | Result (IC50/EC50) |

| Antiproliferative Activity | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 1.2 µM |

| Target Engagement | MCF-7 | CETSA® (Target X) | Thermal Shift of +4.2°C |

| Enzymatic Inhibition | Recombinant Target X | Biochemical Assay | 85 nM |

| Apoptosis Induction | MCF-7 | Annexin V/PI | EC50 = 1.5 µM |

| Cell Cycle Analysis | MCF-7 | PI Staining | G2/M Arrest at 24h |

| NF-κB Inhibition | HEK293T | Luciferase Reporter | IC50 = 0.5 µM |

| In Vivo Efficacy | MCF-7 Xenograft | Tumor Growth Inhibition | 65% TGI at 50 mg/kg |

Conclusion: Building a Coherent Mechanistic Narrative

Elucidating the mechanism of action of a novel 1,2,4-oxadiazole compound is a multifaceted endeavor that requires a strategic and integrated experimental approach. By systematically progressing from phenotypic screening to target identification, cellular pathway analysis, and in vivo validation, researchers can build a robust and compelling mechanistic narrative. This comprehensive understanding is not only academically insightful but also essential for the successful development of these promising compounds into the next generation of therapeutics. The methodologies and workflows outlined in this guide provide a solid foundation for researchers to confidently and effectively unravel the intricate biological activities of their 1,2,4-oxadiazole derivatives.

References

- Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

- Abdel-Maksoud, M. S., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303.

- Challa, K., Krishna, C., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 24.

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

- Krasavin, M., et al. (2021). Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways. European Journal of Medicinal Chemistry, 224, 113711.

- Kucukoglu, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.

- Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586.

-

National Cancer Institute. (n.d.). In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Retrieved from [Link]

-

Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

- Vaidya, A. (2021).

- van der Stelt, M., et al. (2022). Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. Journal of the American Chemical Society, 144(51), 23536-23546.

- Vassilev, L. T., et al. (2006). In search of a small-molecule inhibitor of cyclin-dependent kinase 1. Proceedings of the National Academy of Sciences, 103(27), 10310-10315.

- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.

- Zafar, H., et al. (2022). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Research Journal of Pharmacy and Technology, 15(8), 3767-3773.

- Zhang, X., et al. (2013). Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Arabian Journal of Chemistry, 10, S2049-S2057.

- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

- El-Sayed, M. A., et al. (2021). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 12(10), 1735-1750.

- Baykov, S., et al. (2021). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Medicinal Chemistry Research, 30(1), 1-28.

- Stallaert, W., et al. (2022). The molecular architecture of cell cycle arrest. Molecular Systems Biology, 18(1), e10609.

- Tanenbaum, M. E., et al. (2015). A new small-molecule inhibitor of Cdk1, RO-3306, reveals a role for Cdk1 in G2-phase cell cycle progression. Cell Cycle, 14(20), 3249-3260.

-

Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]

- Ligasova, A., & Koberna, K. (2021). Reversible and effective cell cycle synchronization method for studying stage-specific processes. bioRxiv.

- Wang, Z. (2022). Cell cycle arrest – Knowledge and References. Taylor & Francis.

- Kubota, K., Funabashi, M., & Ogura, Y. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(1), 1-8.

- Anilkumar, N. C., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Molecules, 27(9), 2893.

- da Silva, A. D., et al. (2020). Discovery of 1,2,4-oxadiazole derivatives as a novel class of noncompetitive inhibitors of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Bioorganic & Medicinal Chemistry, 28(2), 115252.

- D'Auria, F. D., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(15), 5707.

- Daina, A., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 22(19), 10594.

- Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.

- Fabbro, D., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 472(2), 99-111.

- Kamal, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Current Drug Targets, 23(11), 1047-1067.

- Kumar, A., et al. (2023). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 14(8), 3845-3856.

- Mohan, C. D., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 8, 43.

- Pace, V., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 24(4), 376-392.

- Petzer, J. P., & Petzer, A. (2020). Some biologically important 1,2,4‐oxadiazole derivatives. Archiv der Pharmazie, 353(10), 2000145.

- Sarfraz, M., et al. (2023).

- Sharma, A., et al. (2023). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Current Pharmaceutical Design, 29(16), 1221-1234.

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]

- Chen, Y., et al. (2024). Reversible and effective cell cycle synchronization method for studying stage-specific processes. eLife, 13, e93922.

- Juan, G., et al. (2002). Basic Methods of Cell Cycle Analysis. Current Protocols in Cytometry, Chapter 7, Unit 7.2.

- Abdelfatah, S., & Efferth, T. (2015). Reserpine as a novel P-glycoprotein inhibitor in drug-resistant cancer cells. Phytomedicine, 22(3), 386-395.

- El-Gamal, M. I., et al. (2022). Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. Scientific Reports, 12(1), 1-13.

- El-Sayed, M. A., et al. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Cancers, 16(3), 519.

- Follit, C. A., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. PLoS ONE, 11(1), e0145879.

- Gaspar, H. A., et al. (2015). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Biology, 1309, 1-14.

- Kotsogianni, I., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 11(1), 2305608.

- Kumar, A., et al. (2022). (PDF) Identification of novel 5-styryl-1,2,4-oxadiazole/triazole derivatives as the potential anti-androgens through molecular docking study.

- Te Boekhorst, V., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 283(18), 3323-3338.

- Thube, D. R., et al. (2021). 1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Modern Trends in Science and Technology, 7(12), 123-129.

- Unzue, A., et al. (2024). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Journal of Controlled Release, 365, 824-855.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 8. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijfmr.com [ijfmr.com]

- 10. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Novel 1,2,4-Oxadiazole Derivatives as Enzyme Inhibitors

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the discovery, synthesis, and application of 1,2,4-oxadiazole derivatives as potent and selective enzyme inhibitors. This document delves into the core principles of their design, mechanism of action, and the experimental workflows essential for their development.

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[1] This scaffold has garnered significant attention in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties.[2] A key feature of the 1,2,4-oxadiazole ring is its role as a bioisostere for amide and ester functionalities.[3][4] This allows for the replacement of metabolically labile ester and amide groups in a drug candidate, often leading to improved stability and oral bioavailability without compromising biological activity. The 1,2,4-oxadiazole ring can also participate in hydrogen bonding with biomacromolecules, contributing to its diverse pharmacological activities.[1][2]

The versatility of the 1,2,4-oxadiazole scaffold has led to the development of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[5][6] This guide will focus on their application as enzyme inhibitors, a cornerstone of modern drug discovery.

Synthesis of 1,2,4-Oxadiazole Derivatives: A General Workflow

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is typically achieved through the cyclization of an amidoxime with a carboxylic acid derivative.[7] This common and versatile method allows for the introduction of a wide variety of substituents at the 3- and 5-positions of the oxadiazole ring, facilitating the exploration of structure-activity relationships (SAR).

A general workflow for the synthesis of 1,2,4-oxadiazole derivatives is outlined below:

Caption: General synthetic workflow for 1,2,4-oxadiazole derivatives.

This two-step process typically begins with the formation of an amidoxime from a nitrile and hydroxylamine.[7] The amidoxime is then reacted with an activated carboxylic acid derivative, such as an acyl chloride, to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.[7] Variations of this method exist, including one-pot syntheses that utilize coupling agents like carbonyldiimidazole (CDI).[8]

1,2,4-Oxadiazole Derivatives as Potent Enzyme Inhibitors

The unique structural and electronic properties of the 1,2,4-oxadiazole ring make it an excellent scaffold for the design of enzyme inhibitors. These derivatives have shown inhibitory activity against a wide range of enzyme classes.

Kinase Inhibitors

Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The 1,2,4-oxadiazole scaffold has been successfully incorporated into the design of potent kinase inhibitors.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers.[9] Novel 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR.[9] These compounds typically mimic the function of known tyrosine kinase inhibitors and have demonstrated significant cytotoxicity against EGFR-positive cancer cell lines.[9]

-

Rearranged during Transfection (RET) Kinase Inhibitors: RET is another receptor tyrosine kinase implicated in several types of cancer. 1,2,4-oxadiazole-based analogs of the multi-kinase inhibitor Ponatinib have been developed, showing enhanced activity against the RET enzyme.[10]

The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by a 1,2,4-oxadiazole derivative.

Caption: Simplified EGFR signaling pathway and inhibition.

Protease Inhibitors

Proteases are enzymes that catalyze the breakdown of proteins. Their inhibition is a therapeutic strategy for a variety of diseases.

-

Caspase Activators: Caspases are a family of cysteine proteases that are central to the process of apoptosis (programmed cell death).[11] Some 1,2,4-oxadiazole derivatives have been identified as activators of caspase-3, a key executioner caspase.[11] By activating caspase-3, these compounds can induce apoptosis in cancer cells, making them promising anticancer agents.[11]

The proposed mechanism of action for these caspase-3 activators involves specific interactions with the enzyme, leading to its activation and the initiation of the apoptotic cascade.

Caption: Proposed mechanism of 1,2,4-oxadiazole-mediated caspase-3 activation.

-

SARS-CoV-2 Main Protease (Mpro) Inhibitors: The main protease of SARS-CoV-2 is essential for viral replication. A new class of 3-phenyl-1,2,4-oxadiazole derivatives has been discovered as inhibitors of this enzyme, highlighting their potential as antiviral agents.[12]

Other Enzyme Inhibitors

The therapeutic potential of 1,2,4-oxadiazole derivatives extends to a variety of other enzyme targets.

| Enzyme Target | Therapeutic Area | Representative IC50/Activity | Reference |

| Succinate Dehydrogenase (SDH) | Antifungal | EC50 = 8.81 µg/mL | [13] |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | IC50 = 5.07 µM | [14] |

| Carbonic Anhydrase (CA) | Cancer, Glaucoma | Ki = 89 pM (hCA IX) | [10] |

| Histone Deacetylase (HDAC) | Cancer | IC50 = 1.8 nM (HDAC-1) | [15] |

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a framework for a fluorescence-based in vitro enzyme inhibition assay, which can be adapted for various enzyme targets, such as kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1,2,4-oxadiazole derivative against a target enzyme.

Materials:

-

Purified recombinant target enzyme

-

Fluorescently labeled substrate specific to the enzyme

-

Assay buffer (optimized for the target enzyme)

-

1,2,4-oxadiazole test compounds

-

Positive control inhibitor

-

DMSO (for compound dilution)

-

384-well microplates (black, low-volume)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the 1,2,4-oxadiazole derivative in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

-

-

Assay Setup:

-

Add a small volume of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only (negative control) and the positive control inhibitor.

-

Add the enzyme solution (diluted in assay buffer) to all wells except for the no-enzyme control.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for compound-enzyme binding.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Data Acquisition:

-

Stop the reaction (if necessary, using a stop solution).

-

Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Normalize the data to the negative control (100% activity) and the positive control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Structure-Activity Relationship (SAR) Insights

The extensive research on 1,2,4-oxadiazole derivatives has provided valuable insights into their SAR.

-

Substitution at the 3- and 5-positions: The nature and position of the substituents on the oxadiazole ring are critical for activity and selectivity. Aromatic and heterocyclic rings are common substituents at these positions.

-

Electron-withdrawing and -donating groups: The electronic properties of the substituents can significantly influence the inhibitory potency. For example, the introduction of electron-withdrawing groups on an aryl substituent can enhance anticancer activity.[10]

-

Linker modification: When the 1,2,4-oxadiazole ring acts as a linker between two pharmacophores, the length and rigidity of the linker can impact activity.

Quantitative structure-activity relationship (QSAR) studies are often employed to build predictive models that guide the design of more potent and selective inhibitors.[11]

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold is a cornerstone in the development of novel enzyme inhibitors. Its versatility as a bioisosteric replacement for amide and ester groups, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug discovery campaigns. The continued exploration of the chemical space around this privileged structure, guided by rational design and a deeper understanding of SAR, will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. Future research will likely focus on the development of highly selective inhibitors with improved pharmacokinetic and safety profiles, ultimately translating these promising compounds into clinical candidates.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. ijper.org [ijper.org]

- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 14. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate from an Amidoxime Precursor

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functional groups.[1][2] This five-membered heterocycle is a common feature in a wide array of therapeutic agents, spanning oncology, neurology, and infectious diseases.[3] Its unique electronic properties and rigid planar structure allow it to engage in specific molecular interactions with biological targets, making it a valuable building block for drug development professionals. This guide provides a detailed, field-proven protocol for the synthesis of a key 1,2,4-oxadiazole intermediate, Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, starting from the corresponding amidoxime, methyl 4-(N'-hydroxycarbamimidoyl)benzoate.

Chemical Principles and Mechanistic Insights

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes is a robust and widely employed transformation in organic synthesis. The reaction proceeds through a two-step sequence:

-

O-Acylation: The amidoxime nitrogen is nucleophilic and readily attacks an acylating agent. In this protocol, we utilize acetic anhydride to introduce the acetyl group that will ultimately form the C5-methyl substituent of the oxadiazole ring. This step forms an O-acyl amidoxime intermediate.[1]

-

Cyclodehydration: The O-acyl amidoxime intermediate undergoes a thermally induced intramolecular cyclization and dehydration to form the stable 1,2,4-oxadiazole ring. This step is often the most challenging and time-consuming, frequently requiring elevated temperatures to drive the reaction to completion.[1]

The overall transformation is a powerful method for constructing the 1,2,4-oxadiazole core with control over the substituents at the 3- and 5-positions, dictated by the choice of the starting amidoxime and the acylating agent, respectively.

Experimental Workflow Diagram

Caption: Synthetic workflow for Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyl 4-(N'-hydroxycarbamimidoyl)benzoate | 196.18 | 10.0 | 1.96 g |

| Acetic Anhydride | 102.09 | 20.0 | 1.88 mL (2.04 g) |

| Pyridine | 79.10 | - | 20 mL |

| Ethyl Acetate | 88.11 | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

| Ethanol | 46.07 | - | For recrystallization |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend methyl 4-(N'-hydroxycarbamimidoyl)benzoate (1.96 g, 10.0 mmol) in pyridine (20 mL).

-

O-Acylation: To the stirred suspension, add acetic anhydride (1.88 mL, 20.0 mmol) dropwise at room temperature. A slight exotherm may be observed. Stir the reaction mixture at room temperature for 1 hour. The suspension should become a clear solution, indicating the formation of the O-acetyl amidoxime intermediate.

-

Thermal Cyclodehydration: Heat the reaction mixture to reflux (approximately 115 °C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be significantly less polar than the starting material and the intermediate.

-

Workup - Quenching and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an off-white solid.

-

Purification - Recrystallization:

-

Recrystallize the crude solid from hot ethanol.

-

Dissolve the solid in a minimal amount of boiling ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Expected Yield: 75-85%

Characterization of Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate:

-

Appearance: White crystalline solid.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.21 (d, J = 8.4 Hz, 2H), 8.14 (d, J = 8.4 Hz, 2H), 3.96 (s, 3H), 2.67 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 176.0, 167.9, 166.2, 133.2, 130.3, 128.9, 127.7, 52.5, 12.1.

-

Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₀N₂O₃ [M+H]⁺: 219.0764; found: 219.0766.

Causality and Field-Proven Insights

-

Choice of Acylating Agent: Acetic anhydride is a cost-effective and highly reactive acylating agent suitable for this transformation. The use of a slight excess ensures complete conversion of the amidoxime to the O-acyl intermediate.

-

Solvent and Base: Pyridine serves a dual role as a solvent and a base. It neutralizes the acetic acid byproduct of the acylation step and facilitates the subsequent cyclodehydration. While other high-boiling aprotic solvents can be used, pyridine's basicity is advantageous.

-

Thermal Cyclization: The high temperature of refluxing pyridine is necessary to overcome the activation energy barrier for the intramolecular cyclization and dehydration. Inadequate heating can lead to incomplete reaction and isolation of the O-acyl intermediate.

-

Aqueous Workup: The acidic wash with 1 M HCl is crucial for removing the high-boiling pyridine from the reaction mixture. The subsequent bicarbonate wash neutralizes any remaining acid.

-

Purification: Recrystallization from ethanol is an effective method for obtaining the final product in high purity, removing any minor impurities formed during the reaction.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers in drug development and related fields can confidently prepare this valuable building block for their discovery programs. The 1,2,4-oxadiazole scaffold continues to be a cornerstone of modern medicinal chemistry, and robust synthetic methods are paramount to unlocking its full potential.

References

- Buscemi, S., Pace, A., Pibiri, I., & Piccionello, A. P. (2015). Recent Advances in the Chemistry of 1,2,4-Oxadiazoles. Chemistry, 2015.

- Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal, 39(10), 537–547.

Sources

Application Notes and Protocols for the One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

Introduction: The Strategic Importance of 1,2,4-Oxadiazoles in Modern Drug Discovery

The 1,2,4-oxadiazole motif is a cornerstone in contemporary medicinal chemistry and drug development. This five-membered heterocycle is recognized as a privileged structure due to its unique combination of physicochemical properties. It often serves as a bioisostere for amide and ester functionalities, offering improved metabolic stability, enhanced cell permeability, and favorable pharmacokinetic profiles. The inherent stability of the 1,2,4-oxadiazole ring to metabolic degradation makes it an attractive component in the design of novel therapeutics targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1][2]

The drive for efficiency and sustainability in pharmaceutical research has led to a significant demand for streamlined synthetic routes to these valuable compounds. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, represent a paradigm of process intensification. Such protocols not only reduce reaction times and resource consumption but also minimize waste generation, aligning with the principles of green chemistry. This guide provides a detailed exploration of a robust and versatile one-pot protocol for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, tailored for researchers and professionals in the field of drug development.

Mechanistic Underpinnings: The Chemistry Behind the One-Pot Transformation

A fundamental understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation of a synthetic protocol. The most common and reliable one-pot syntheses of 3,5-disubstituted-1,2,4-oxadiazoles proceed via the coupling of an amidoxime with a carboxylic acid, followed by a cyclodehydration step.

The overall transformation can be dissected into two key stages occurring in a single reaction vessel:

-

O-Acylation of the Amidoxime: The synthesis initiates with the activation of a carboxylic acid (R²-COOH) by a coupling agent. This activated species is then susceptible to nucleophilic attack by the hydroxyl group of the amidoxime (R¹-C(NH₂)=NOH), forming an O-acyl amidoxime intermediate. The choice of coupling agent is critical for the efficiency of this step.

-

Intramolecular Cyclodehydration: The O-acyl amidoxime intermediate, under the reaction conditions (often thermal or mediated by the coupling agent itself), undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.

Figure 1: Generalized Mechanism of One-Pot 1,2,4-Oxadiazole Synthesis.

Comparative Analysis of Synthetic Strategies

Several one-pot methodologies have been developed, each with its own set of advantages and limitations. The choice of protocol often depends on the substrate scope, availability of starting materials, and desired reaction conditions.

| Method | Starting Materials | Typical Reagents/Catalysts | Advantages | Limitations | Reference |

| Amidoxime-Carboxylic Acid Coupling | Amidoximes, Carboxylic Acids | T3P®, HATU, EDC/HOBt | Broad substrate scope, mild conditions, high yields. | Requires pre-formation or commercial availability of amidoximes. | [3][4] |

| Nitrile-Hydroxylamine Route | Nitriles, Hydroxylamine, Acylating Agent | Crotonoyl chloride, Meldrum's acid | Starts from readily available nitriles. | Can be a three-component reaction, potentially lower yields for some substrates. | [5] |

| Nitrile-Aldehyde-Hydroxylamine Route | Nitriles, Aldehydes, Hydroxylamine | Base-mediated (e.g., K₂CO₃) | Utilizes aldehydes as the source for the C5 position. | Aldehydes can act as both substrate and oxidant. | [6] |

| Microwave-Assisted Synthesis | Amidoximes, Acyl Chlorides/Acids | Solvent-free or minimal solvent | Rapid reaction times, often high yields. | Requires specialized microwave equipment. | [1] |

| Lewis Acid Catalysis | Amidoximes, Nitriles | PTSA-ZnCl₂ | Efficient and mild catalysis. | Catalyst may need to be screened for optimal performance. | [7] |

| Metal-Free Catalysis | Nitriles, Hydroxylamine, Aldehydes | Graphene Oxide (GO) | Environmentally benign, dual role as oxidant and acid catalyst. | Catalyst preparation and characterization may be required. | [8] |

Featured Protocol: T3P®-Mediated One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This section provides a detailed, step-by-step protocol for a highly efficient and versatile one-pot synthesis utilizing propylphosphonic anhydride (T3P®) as the coupling and dehydrating agent. T3P® is favored for its high reactivity, mild reaction conditions, and the easy removal of its byproducts (water-soluble phosphates).[3][4]

Materials and Reagents

-

Amidoxime (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

Propylphosphonic anhydride (T3P®), 50% solution in ethyl acetate (1.5 eq)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous solvent (e.g., ethyl acetate, dichloromethane, or acetonitrile)

-